molecular formula C16H13N3 B14671067 4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile CAS No. 50996-78-6

4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile

Cat. No.: B14671067
CAS No.: 50996-78-6
M. Wt: 247.29 g/mol
InChI Key: AIELZBQKZTXOON-UHFFFAOYSA-N
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Description

4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile is a heterocyclic compound that features a pyrazole ring fused with a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile typically involves the cyclization of chalcones with hydrazine hydrate. One common method includes the Claisen–Schmidt-type aldol-crotonic condensation of acetophenone derivatives with aromatic aldehydes to form chalcones, followed by cyclization with hydrazine hydrate in acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through techniques such as recrystallization and column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the nitrile group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, amines, and other functionalized aromatic compounds.

Scientific Research Applications

4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action for 4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile involves its interaction with various molecular targets. It can inhibit enzymes or interact with receptors, leading to its observed pharmacological effects. For instance, pyrazole derivatives have been shown to inhibit cholinesterase, suggesting potential neuroprotective effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)benzonitrile is unique due to its combination of a pyrazole ring with a benzonitrile moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

50996-78-6

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

4-(2-phenyl-3,4-dihydropyrazol-5-yl)benzonitrile

InChI

InChI=1S/C16H13N3/c17-12-13-6-8-14(9-7-13)16-10-11-19(18-16)15-4-2-1-3-5-15/h1-9H,10-11H2

InChI Key

AIELZBQKZTXOON-UHFFFAOYSA-N

Canonical SMILES

C1CN(N=C1C2=CC=C(C=C2)C#N)C3=CC=CC=C3

Origin of Product

United States

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